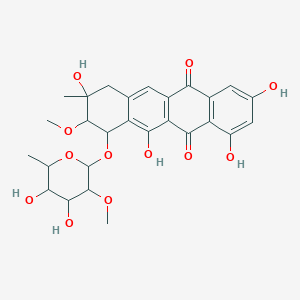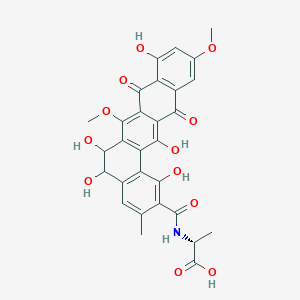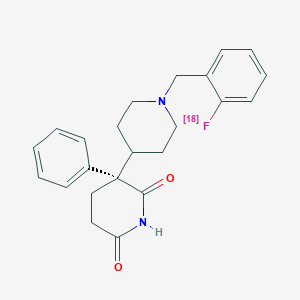![molecular formula C23H17BrN2O4 B236136 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)
5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide selectively binds to and inhibits the activity of BTK, a key mediator of B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that promote the survival and proliferation of B-cells. Inhibition of BTK by 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide leads to the suppression of these pathways, ultimately resulting in the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
In addition to its anti-cancer effects, 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide has also been shown to have immunomodulatory effects. BTK is involved in the activation of immune cells such as macrophages, dendritic cells, and natural killer cells. Inhibition of BTK by 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide can modulate the activity of these cells and potentially enhance the immune response against cancer cells and pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide has also shown good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown. Additionally, 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide may have limitations in certain types of cancer or disease, and further research is needed to determine its potential applications.
Zukünftige Richtungen
There are several potential future directions for research on 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide. One direction is the development of combination therapies that target multiple signaling pathways in cancer cells. Another direction is the investigation of 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide in combination with immunotherapy agents, such as checkpoint inhibitors or CAR-T cell therapy. Additionally, further research is needed to determine the safety and efficacy of 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide in clinical trials, and to identify biomarkers that can predict response to treatment.
Synthesemethoden
The synthesis of 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 5-bromo-2-nitroaniline with 2-furoyl chloride to yield 5-(2-furoylamino)-2-nitroaniline. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then coupled with 5-(4-bromophenyl)-2-furoic acid using a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product, 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide.
Wissenschaftliche Forschungsanwendungen
5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide has been shown to inhibit B-cell receptor signaling and induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
Produktname |
5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide |
|---|---|
Molekularformel |
C23H17BrN2O4 |
Molekulargewicht |
465.3 g/mol |
IUPAC-Name |
5-(4-bromophenyl)-N-[5-(furan-2-carbonylamino)-2-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H17BrN2O4/c1-14-4-9-17(25-22(27)20-3-2-12-29-20)13-18(14)26-23(28)21-11-10-19(30-21)15-5-7-16(24)8-6-15/h2-13H,1H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
KKUWKOFBKYUJCP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Br |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B236119.png)

![N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236124.png)
![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B236130.png)
![N-(3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl)-2-hydroxy-3-methylbutanamide](/img/structure/B236132.png)

![N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B236139.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236146.png)
![6-[(14b-Formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B236150.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)